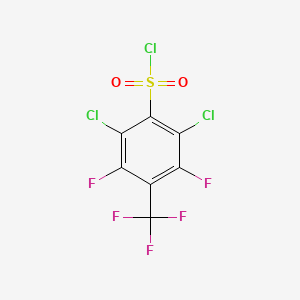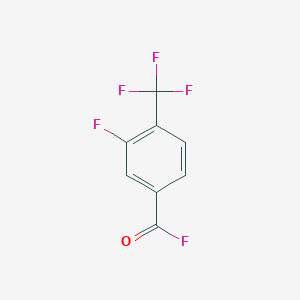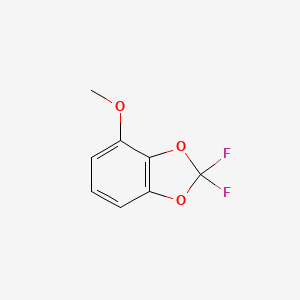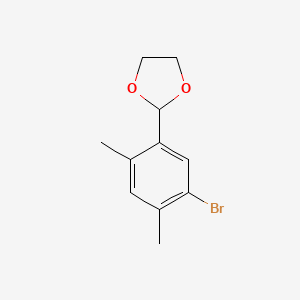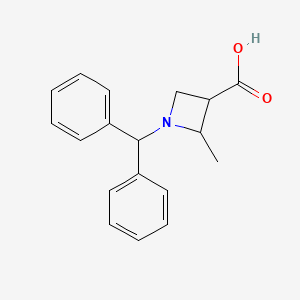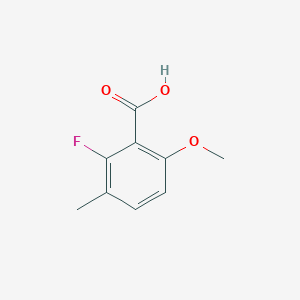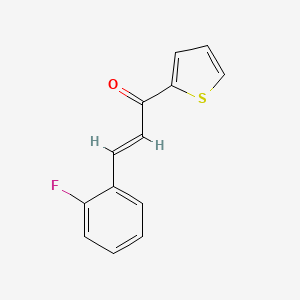
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-TTP, is a compound that has been studied for its potential applications in the field of scientific research. It has been found to have several biochemical and physiological effects, as well as potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In laboratory studies, this compound has been found to have antioxidant activity, and to inhibit the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines, and to have antimicrobial activity. In addition, this compound has been found to have effects on gene expression, and to have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, this compound has been found to have several potential applications in scientific research, and has been found to have several biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. The mechanism of action of this compound is not yet fully understood, and the full range of its effects is not yet known. In addition, the use of this compound in laboratory experiments may be limited by the availability of the compound.
Direcciones Futuras
There are several potential future directions for the use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in scientific research. Further research should be conducted to better understand the mechanism of action of this compound, and to determine its full range of effects. Additionally, further research should be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research should be conducted to explore the potential use of this compound as an antimicrobial agent, as well as its potential use in gene expression studies.
Métodos De Síntesis
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenylpropene in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base, as well as the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenol in the presence of a base.
Aplicaciones Científicas De Investigación
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to have several potential applications in scientific research. It has been shown to have antioxidant activity, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an antimicrobial agent, as well as for its effects on gene expression. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
(E)-1-thiophen-2-yl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-18-13-9-7-11(15(19-2)16(13)20-3)6-8-12(17)14-5-4-10-21-14/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCKPRFPQDXIT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

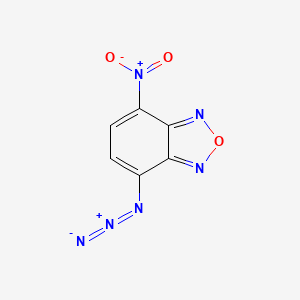
![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
